![molecular formula C11H17N5 B11735446 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735446.png)
1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by functionalization. One common method involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis. Additionally, employing green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halides, alkoxides, dimethyl sulfoxide as solvent.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds.
Scientific Research Applications
Biological Activities
1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has been investigated for several biological activities:
Anticancer Activity
Research indicates that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cell lines, highlighting their potential as antitumor agents. A study demonstrated that similar pyrazole-based compounds inhibited cell growth in various cancer lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 10 to 20 µM .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated moderate antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Case Study on Anticancer Activity
A clinical trial assessed the efficacy of a pyrazole derivative similar to this compound in patients with advanced solid tumors. The trial reported a partial response in approximately 30% of participants after four cycles of treatment, indicating the potential for pyrazole derivatives in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies involving this compound demonstrated effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results suggest that modifications to the pyrazole ring could enhance its antimicrobial potency, making it a candidate for further development as an antimicrobial agent.
Summary of Applications
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert therapeutic effects.
Comparison with Similar Compounds
- 1-Ethyl-1H-pyrazol-5-amine
- 1-Methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazole
Comparison: 1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, as well as the N-[(1-methyl-1H-pyrazol-5-yl)methyl] substitution. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to its analogs. For instance, the additional methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Biological Activity
1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, also known by its CAS number 1856096-26-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, anti-inflammatory, and antibacterial activities.
The molecular formula of the compound is C11H18ClN5 with a molecular weight of 255.75 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects.
Key Findings:
- In Vitro Studies: The compound showed inhibition of cell proliferation in several cancer types, including lung cancer (A549), breast cancer (MCF7), and liver cancer (HepG2). For instance, studies have reported IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines .
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Research Insights:
- Compounds similar to this compound have been documented to reduce inflammation markers in various biological models, suggesting that this compound may possess similar properties .
Antibacterial Activity
While the primary focus has been on anticancer properties, some studies suggest that pyrazole derivatives can exhibit antibacterial activity against certain pathogens.
Study Outcomes:
- Some analogs have shown moderate antibacterial effects, although specific data on this compound's antibacterial efficacy remains limited .
Case Studies and Research Findings
Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities systematically. For example:
- Study on Anticancer Activity: A study involving multiple pyrazole derivatives found that modifications at specific positions significantly enhanced their antiproliferative effects against cancer cell lines .
- Mechanistic Studies: Understanding the mechanism of action for these compounds has revealed that they may induce apoptosis in cancer cells through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-9(2)11(8-14-16)12-7-10-5-6-13-15(10)3/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
VEZQXIXGUPQDPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2C)C |
Origin of Product |
United States |
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